
1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1035840-45-9. Its molecular weight is 276.29 . The IUPAC name for this compound is 1-(5-methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2O4/c1-19-10-4-5-12-11(7-10)15-14(20-12)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Antimicrobial Activity
- This compound has been utilized in the synthesis of various pyridine derivatives, showing variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Reduction of N-alkoxycarbonyl Derivatives
- Studies have focused on the reduction of N-methoxycarbonyl and N-benzoxycarbonyl derivatives of various α-iminocarboxylic acids, leading to the formation of several new compounds with potential applications in medicinal chemistry (Nurdinov, Liepin'sh, & Kalvin'sh, 1993).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives have been synthesized as potential anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antihistamic Activity
- Derivatives of this compound have been synthesized for potent antihistaminic activity, demonstrating the potential for development of new therapeutic agents (Maynard, Cheng, Kane, & StaegerMichael, 1993).
Antimicrobial Activities of Triazole Derivatives
- The compound has been used in the synthesis of novel 1,2,4-triazole derivatives, with some showing good or moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Palladium-catalyzed Synthesis
- It has been involved in palladium-catalyzed CH functionalization, illustrating its utility in complex medicinal chemistry synthesis processes (Magano, Kiser, Shine, & Chen, 2014).
[2 + 1] Mixed Ligand Concept
- Research has been conducted on mixed ligand fac-tricarbonyl complexes, showing that this compound can be part of a larger strategy for labeling bioactive molecules (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(5-methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-10-4-5-12-11(7-10)15-14(20-12)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPRBNJAGUDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)N3CCCC(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



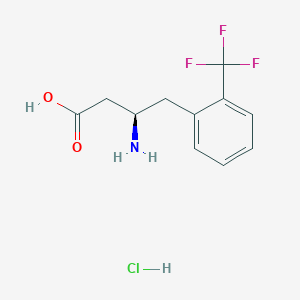

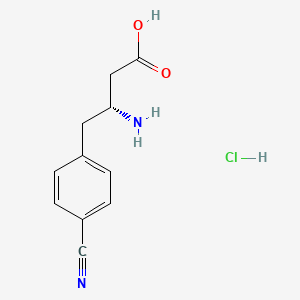

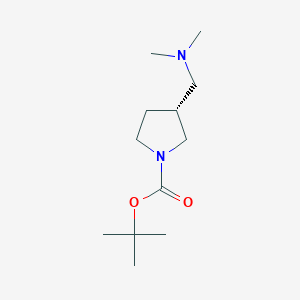
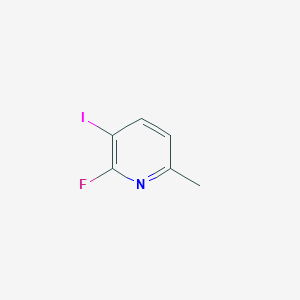
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

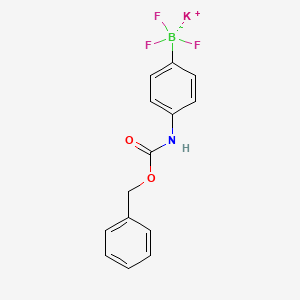
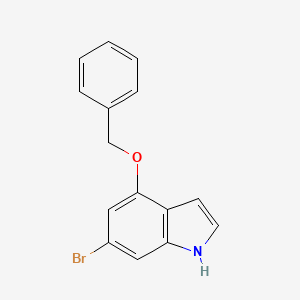
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)
